

# 1,1-Dimethoxypropan-2-ol molecular weight and formula

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## Compound of Interest

Compound Name: 1,1-Dimethoxypropan-2-ol

Cat. No.: B1617257

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An In-Depth Technical Guide to **1,1-Dimethoxypropan-2-ol**

**Authored by: A Senior Application Scientist**

## Introduction

**1,1-Dimethoxypropan-2-ol** is a chiral organic compound that serves as a valuable building block in modern synthetic chemistry. As an acetal of lactaldehyde, it provides a stable, protected form of a reactive aldehyde, enabling chemists to perform selective modifications on other parts of the molecule. Its utility is particularly pronounced in asymmetric synthesis, where the stereochemistry of the final product is critical. This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and safety considerations for **1,1-Dimethoxypropan-2-ol**, intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

## Physicochemical Properties and Specifications

**1,1-Dimethoxypropan-2-ol**, also known as 2-hydroxypropionaldehyde dimethyl acetal, is a colorless liquid. Its fundamental properties are crucial for its application in controlled chemical reactions. The compound exists as a racemic mixture and as individual enantiomers, (S)-**1,1-Dimethoxypropan-2-ol** and (R)-**1,1-Dimethoxypropan-2-ol**.<sup>[1]</sup>

## Core Data Summary

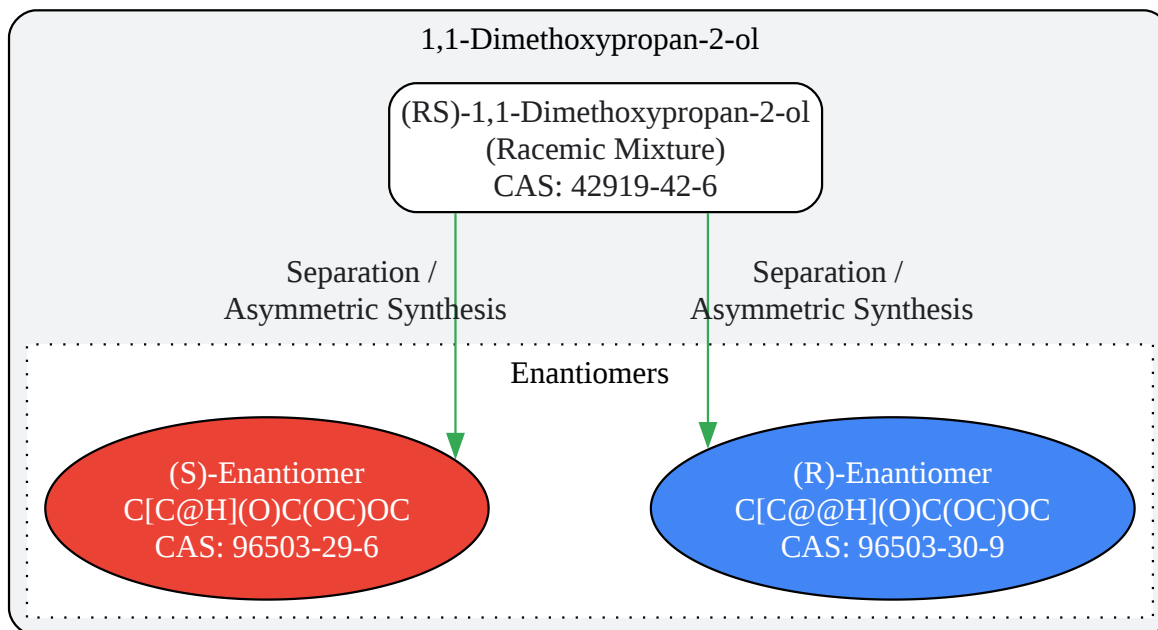
The key quantitative data for **1,1-Dimethoxypropan-2-ol** are summarized below for easy reference. These values are critical for experimental design, including reaction stoichiometry, solvent selection, and purification methods.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>12</sub> O <sub>3</sub>	[1][2][3]
Molecular Weight	120.15 g/mol	[1][2][3]
CAS Number (Racemate)	42919-42-6	[2][3][4]
CAS Number ((S)-enantiomer)	96503-29-6	[1]
CAS Number ((R)-enantiomer)	96503-30-9	[5]
Density (Predicted)	0.984 ± 0.06 g/cm <sup>3</sup>	[2][4]
Boiling Point (Predicted)	160.2 ± 20.0 °C	[2][4]
Flash Point	50 °C	[2][4]
pKa (Predicted)	14.90 ± 0.20	[2][4]

## Chemical Structure and Stereoisomerism

The structure of **1,1-Dimethoxypropan-2-ol** features a chiral center at the second carbon atom (C2), which is bonded to the hydroxyl group. This chirality gives rise to two distinct enantiomers: (R) and (S). The acetal group at the first carbon (C1) protects the aldehyde functionality, preventing it from undergoing unwanted reactions under many conditions.

The relationship between the racemic mixture and its constituent enantiomers is a fundamental concept in stereochemistry and is crucial for its application in asymmetric synthesis.



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Caption: Stereoisomeric relationship of **1,1-Dimethoxypropan-2-ol**.

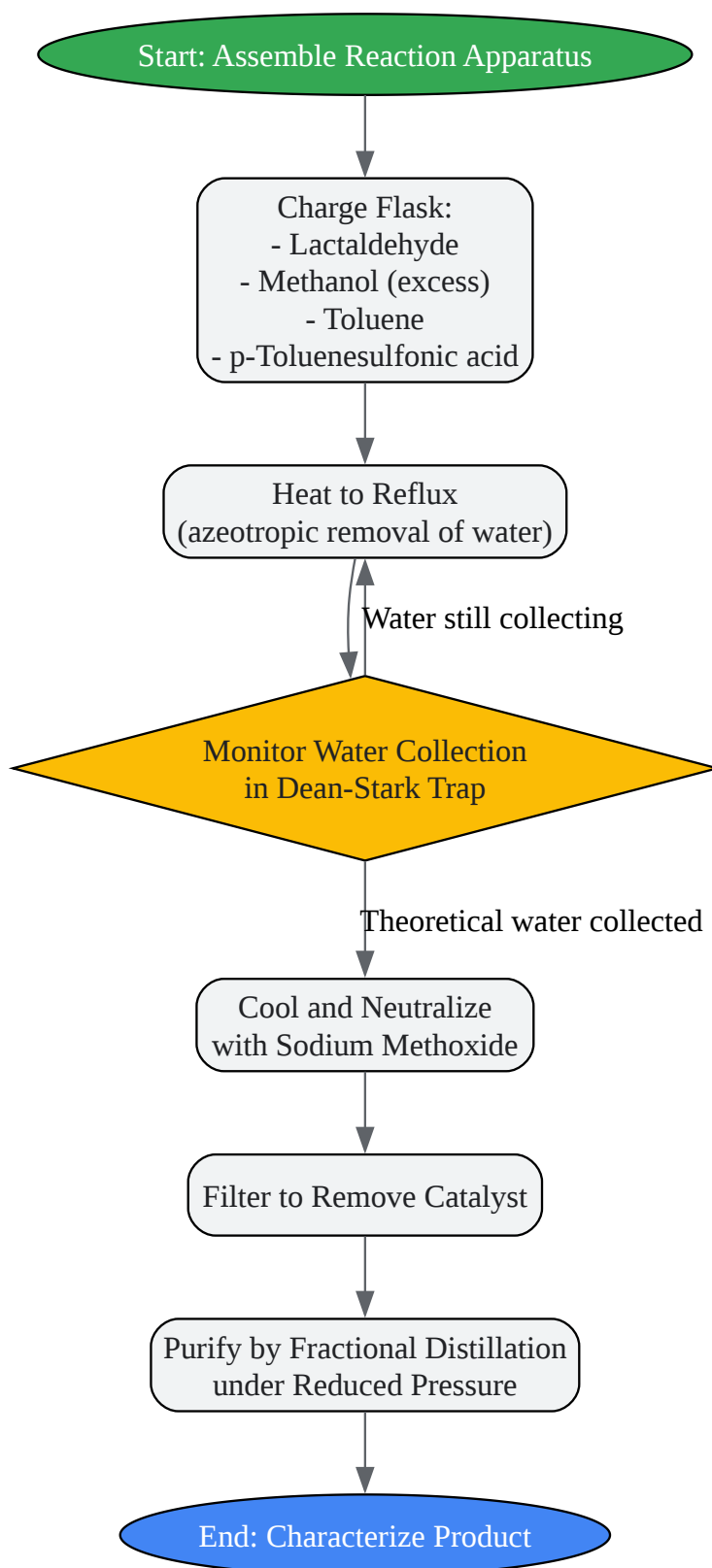
## Synthesis Protocol: Laboratory Scale

While industrial manufacturing processes may vary, a robust and common laboratory-scale synthesis of racemic **1,1-Dimethoxypropan-2-ol** involves the acid-catalyzed acetalization of 2-hydroxypropionaldehyde (lactaldehyde). This protocol is designed as a self-validating system where the removal of a byproduct drives the reaction to completion.

## Principle of Synthesis

The reaction is an equilibrium process. According to Le Châtelier's principle, the removal of water, a byproduct of the reaction between lactaldehyde and methanol, will shift the equilibrium towards the formation of the desired acetal product. The use of a Dean-Stark apparatus is a classic and efficient method for this purpose.

## Experimental Workflow



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Caption: Workflow for the synthesis of **1,1-dimethoxypropan-2-ol**.

## Detailed Step-by-Step Methodology

- **Apparatus Setup:** Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to prevent introducing water into the system.
- **Charging the Reactor:** To the flask, add 2-hydroxypropionaldehyde, a 3- to 5-fold molar excess of methanol (which acts as both reactant and solvent), a non-polar solvent like toluene to form an azeotrope with water, and a catalytic amount of p-toluenesulfonic acid.
- **Reaction Execution:** Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Upon cooling in the trap, the water will separate and collect in the bottom, while the toluene will overflow and return to the reaction flask. This process physically removes water, driving the reaction to completion.
- **Monitoring and Completion:** The reaction is monitored by observing the amount of water collected in the trap. The reaction is considered complete when water ceases to collect and the volume collected matches the theoretical yield.
- **Workup and Neutralization:** Cool the reaction mixture to room temperature. Quench the acid catalyst by adding a small amount of a base, such as a solution of sodium methoxide. This step is critical to prevent the acid-catalyzed decomposition of the product during purification.
- **Purification:** The crude product is purified by fractional distillation under reduced pressure. The reduction in pressure is necessary to lower the boiling point and prevent thermal degradation of the product.

## Applications in Research and Drug Development

The primary utility of **1,1-Dimethoxypropan-2-ol**, particularly its enantiomerically pure forms, lies in its role as a chiral building block.

- (R)-1,1-Dimethoxy-2-propanol is used in the synthesis of D-lactaldehyde. D-lactaldehyde is a valuable intermediate in biocatalysis, enabling the development of efficient and environmentally friendly ("green") chemical processes.

- **Chiral Pool Synthesis:** As a derivative of lactic acid, a readily available natural product, it is a component of the "chiral pool." Scientists can leverage its pre-existing stereocenter to introduce chirality into target molecules without the need for complex asymmetric induction steps. This is a cornerstone of efficient drug synthesis, where the biological activity is often dependent on a single enantiomer.

## Safety, Handling, and Storage

Proper handling of **1,1-Dimethoxypropan-2-ol** is essential for laboratory safety. The compound is classified as a flammable liquid and vapor.[\[3\]](#)[\[5\]](#)

## GHS Hazard Information

- H226: Flammable liquid and vapor.[\[3\]](#)[\[5\]](#)
- H336: May cause drowsiness or dizziness.[\[3\]](#)
- Hazard Symbol: Irritant (Xi).[\[2\]](#)

## Recommended Handling Procedures

- **Ventilation:** Always handle this chemical in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[\[6\]](#)[\[7\]](#)
- **Ignition Sources:** Keep away from heat, sparks, open flames, and other ignition sources.[\[6\]](#)  
[\[7\]](#) Use spark-proof tools and explosion-proof equipment.[\[6\]](#) Ground and bond containers during material transfer to prevent static discharge.[\[6\]](#)[\[7\]](#)
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, chemical splash goggles, and a lab coat to prevent skin and eye contact.[\[6\]](#)[\[7\]](#)
- **Storage:** Store in a cool, dry, well-ventilated area away from incompatible substances.[\[6\]](#)  
Keep containers tightly closed.[\[6\]](#) The recommended storage temperature for the enantiomerically pure forms is 2-8°C.

## Accidental Release Measures

In case of a spill, remove all ignition sources and ventilate the area.[6][8] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for chemical waste disposal.[6][8] Avoid runoff into sewers or waterways.[6]

## Conclusion

**1,1-Dimethoxypropan-2-ol** is a functionally versatile molecule with significant value in synthetic organic chemistry. Its protected aldehyde and resident chiral center make it an ideal synthon for constructing complex molecules, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthetic methods, and handling requirements, as detailed in this guide, is paramount for its safe and effective utilization in research and development.

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